

Application Note & Protocol: Strategic Alkylation Using 4-(2-Bromoethyl)-2,6-dimethylmorpholine

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Compound of Interest

Compound Name: 4-(2-Bromoethyl)-2,6-dimethylmorpholine

Cat. No.: B12338212

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Introduction: The Strategic Value of the 2,6-Dimethylmorpholine Moiety

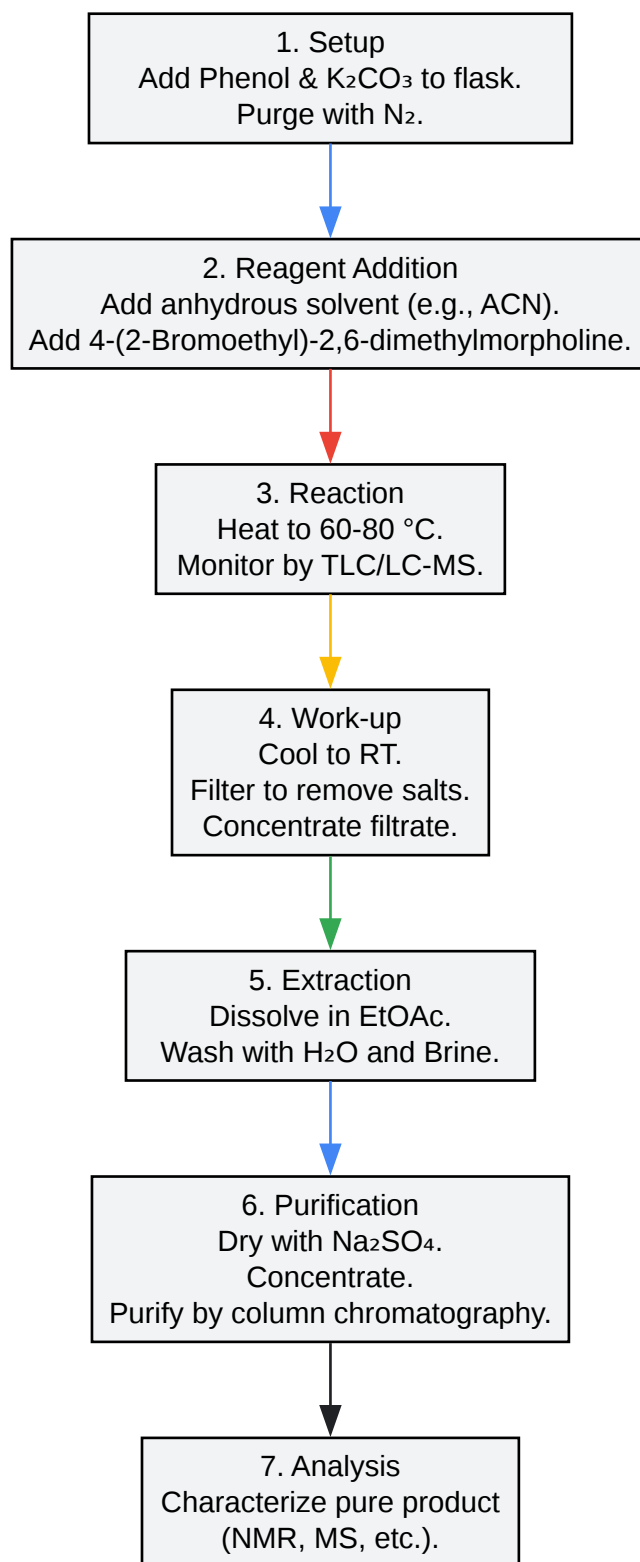
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.^[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. The specific introduction of a cis-2,6-dimethylmorpholine group, as facilitated by the alkylating agent **4-(2-Bromoethyl)-2,6-dimethylmorpholine**, offers further strategic advantages. The methyl groups provide steric bulk that can modulate binding interactions and protect the morpholine ring from metabolic degradation, making it a valuable building block in drug discovery and development.^[2]

This document provides a comprehensive guide to the use of **4-(2-Bromoethyl)-2,6-dimethylmorpholine** as a key reagent for introducing this valuable moiety onto a variety of nucleophilic substrates. We will delve into the underlying reaction mechanism, provide a detailed and robust experimental protocol, and discuss critical safety and handling considerations.

Reaction Mechanism: The S_N2 Pathway

The alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nucleophile (Nu-H), such as an amine, phenol, or thiol, attacks the electrophilic carbon atom adjacent to the bromine atom. This concerted step results in the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.[3]

An essential component of this reaction is the presence of a base, which serves to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) generated during the reaction.[4]



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Sources

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